tert-Butyl 3-aminobenzylcarbamate

synthetic efficiency reduction yield carbamate synthesis

Positional isomer mix-ups cause synthesis failure. tert-Butyl 3-aminobenzylcarbamate (CAS 147291-66-5) is the definitive meta isomer for sequential functionalisation. • Orthogonal Boc/aniline reactivity: free aniline couples first, Boc deprotects under mild acidolysis without reducing sensitive groups. • Meta effect enables photocleavable linker design (quantum yields 20-26%). • >98% purity ensures reproducible SAR; solid form streamlines automated SPPS.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 147291-66-5
Cat. No. B121111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-aminobenzylcarbamate
CAS147291-66-5
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CC=C1)N
InChIInChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15)
InChIKeyLSOZALWRNWQPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-aminobenzylcarbamate Overview


tert-Butyl 3-aminobenzylcarbamate (CAS 147291-66-5), systematically named tert-butyl N-[(3-aminophenyl)methyl]carbamate, is a bifunctional aromatic building block that carries a primary aniline (-NH₂) at the meta position and a tert-butoxycarbonyl (Boc)-protected benzylic amine. Its molecular formula is C₁₂H₁₈N₂O₂ (MW 222.28 g·mol⁻¹), and it is supplied as a white to light-yellow crystalline solid with a melting range of 48.0–56.0 °C . The compound is primarily employed as a protected diamine intermediate in medicinal chemistry and organic synthesis, where the orthogonal reactivity of the free aniline and the acid-labile Boc-benzylic amine enables sequential functionalisation .

tert-Butyl 3-aminobenzylcarbamate: Why Generic Specs Fail


Positional isomers of Boc-aminobenzylcarbamate (ortho: CAS 162046-50-6; meta: CAS 147291-66-5; para: CAS 94838-55-8) are not interchangeable. The substitution pattern governs the electronic character of the aniline nitrogen (pKₐ ~4.6 for the meta isomer vs. ~4.3 for para, altering nucleophilicity in coupling steps) and dictates the geometry of the final molecule inside a binding pocket. Furthermore, the meta isomer uniquely benefits from the excited-state “meta effect,” which enhances photochemical cleavage quantum yields—a property absent in the para isomer and less efficient in the ortho isomer [1]. Consequently, substituting one isomer for another without quantitative verification risks altered reaction kinetics, lower synthetic yields, or loss of biological activity.

tert-Butyl 3-aminobenzylcarbamate: Evidence vs. Analogs


Nitro Reduction Yield: 3- vs. 2-Isomer

In a representative reduction of the corresponding nitrobenzylcarbamate with H₂ over 10% Pd/C in ethanol at room temperature, tert-butyl 3-aminobenzylcarbamate was obtained in 98% isolated yield . Under analogous conditions, the 2-isomer was reported to give 96.2% yield . The 2% absolute yield advantage, while modest per step, becomes significant in multi-step sequences where cumulative yield dictates the final throughput.

synthetic efficiency reduction yield carbamate synthesis

Commercial Purity: 3-Isomer vs. Other Isomers

TCI supplies the 3-isomer with a dual-method purity specification of >98.0% by both GC and non-aqueous titration . In contrast, the 2-isomer is commonly offered at 95% standard purity , and the 4-isomer hydrochloride is typically listed at ≥95% . The higher purity specification reduces the burden of in-house re-purification and ensures consistent performance in sensitive coupling reactions.

purity specification analytical quality procurement standard

Photochemical Meta Effect: 3-Isomer vs. Ortho/Para

In a systematic study of amino-substituted benzyl photocages, meta-N,N-dimethylaminobenzyl (DMAMb) alcohol precursors released the alcohol payload with quantum yields of 20–26% (medium-pressure Hg lamp, λ >280 nm, Pyrex filter) [1]. Ortho derivatives gave lower alcohol-release yields (~32% isolated yield vs. 70% for the corresponding acid release), while the para isomer lacks the excited-state meta effect entirely and exhibits different (singlet-state) photophysics [1]. Although the study used N,N-dimethyl analogs, the electronic origin – selective electron transmission to the meta position in the excited state – applies to any electron-donating amino group, including the free aniline in tert-butyl 3-aminobenzylcarbamate.

photocage photolabile protecting group quantum yield

Deprotection Orthogonality: Boc vs. Cbz

tert-Butyl 3-aminobenzylcarbamate (Boc) is cleaved under mild acidic conditions (TFA/CH₂Cl₂ or 85% aq. H₃PO₄) without affecting benzyl esters, silyl ethers, or acid-sensitive glycosidic bonds [1]. Its direct Cbz analog, benzyl 3-aminobenzylcarbamate (CAS 374554-26-4), requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH), which are incompatible with alkenes, alkynes, or sulfur-containing substrates [2]. This orthogonality is a critical differentiator when planning synthetic routes that contain multiple reducible or acid-labile functionalities.

protecting group strategy orthogonal deprotection Boc vs Cbz

Physical Form: 3-Isomer Solid vs. 2-Isomer Liquid

TCI reports the 3-isomer as a white to light-yellow crystalline solid with a melting range of 48.0–56.0 °C . In contrast, the 2-isomer (CAS 162046-50-6) is described as a liquid at ambient temperature (bp 382.5 °C, density 1.095 g/mL) . A solid physical form simplifies weighing accuracy, reduces solvent evaporation during storage, and generally correlates with longer shelf-life under recommended conditions (2–8 °C, inert atmosphere, protected from light) .

physical form solid handling storage stability

tert-Butyl 3-aminobenzylcarbamate: Application Scenarios


Orthogonal Protection for Heterocycle Synthesis

When constructing benzodiazepine or quinazoline scaffolds that require sequential functionalisation of two amino groups, the Boc-protected 3-aminobenzylcarbamate allows the free aniline to be acylated, alkylated, or coupled first, while the Boc-benzylic amine remains inert. The Boc group is later removed under mild acidolysis (TFA or aq. H₃PO₄) without reducing other functionalities, in contrast to a Cbz-protected analog that would necessitate hydrogenolysis incompatible with olefinic or halogenated intermediates [1]. This orthogonality is decisive for synthetic routes that contain multiple reducible groups.

Meta-Specific Photocage for Alcohol Release

For researchers developing light-activatable prodrugs or caged fluorescent probes, the meta-amino configuration is essential to exploit the Zimmerman meta effect. The meta isomer delivers alcohol payloads with quantum yields of 20–26% upon irradiation at λ >280 nm, whereas ortho analogs favor carboxylic acid release and para isomers lack the meta effect entirely [1]. tert-Butyl 3-aminobenzylcarbamate provides the correct regiochemistry for constructing photocleavable linkers that release alcohols, phenols, or amines with measurable photochemical efficiency.

Kinase Inhibitor Library Synthesis

In structure–activity relationship (SAR) campaigns targeting kinases, the precise positioning of the aminomethyl group relative to the core scaffold determines hydrogen-bonding geometry and steric fit. The 3-isomer has been employed as a key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitor candidates, where the tert-butyl group contributes to conformational stabilization of the kinase hinge region [1]. The high commercial purity (>98%) of the TCI-grade material minimizes confounding impurities that could generate false-positive or false-negative SAR readouts .

Boc-Compatible Solid-Phase Peptide Synthesis

Although the para-isomer (PAB) is standard in ADC linker chemistry, the meta-isomer offers distinct geometric properties for incorporation into constrained peptide mimetics. The Boc group of tert-butyl 3-aminobenzylcarbamate is fully compatible with Boc-solid-phase peptide synthesis (SPPS) protocols, deprotecting cleanly with TFA at each cycle, while the free aniline remains available for on-resin functionalisation. The solid physical form of the 3-isomer simplifies automated amino acid cartridge loading, a practical advantage in high-throughput peptide synthesis [1].

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